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Chemical Profile & Basic Principles

FOBISIN 101 (Cat. No. DC21019) is a characterized small molecule inhibitor identified for its ability to

disrupt protein-protein interactions [1].

¢ Chemical Identity: The IUPAC name is Trisodium 4-[[4-formyl-3-
[[hydroxy(oxido)phosphorylJoxymethyl]-6-methyl-5-oxidopyridin-2-ylJdiazenyl]benzoate [1].

¢ Molecular Formula: Ci1sH11N3NasOsP [1].

e Molecular Weight: 461.21 g/mol [1].

e CAS Number: 1370281-06-3 [1].

e Purity & Storage: Supplied at >98% purity. It is recommended to store the powder at -20°C for long-
term stability (up to 2 years). Solutions in DMSO are stable for 2 weeks at 4°C and 6 months at -80°C

[1].

Mechanism of Action: 14-3-3 Inhibition

FOBISIN 101 functions as a pan-inhibitor of the 14-3-3 family of adapter proteins [2]. The 14-3-3 proteins
are phosphoserine/threonine-recognition molecules that form clamp-like structures to bind over 200 client
proteins, thereby controlling central signaling pathways that influence cell fate, including proliferation and
apoptosis [2]. By dysregulating these pathways, 14-3-3 proteins contribute to diseases like cancer and

neurodegenerative disorders [2].

This inhibitor effectively blocks the ability of all seven 14-3-3 isoforms (B, €, y, n, 0, T, and () to interact

with partner proteins [2]. It neutralizes 14-3-3's function by binding to the conserved amphipathic groove,
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which is the same site used for binding phosphorylated client peptides [2] [3].

The following diagram illustrates the core mechanism of FOBISIN 101 inhibition within a simplified 14-3-3

signaling context:
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Diagram 1: FOBISIN 101 competitively inhibits 14-3-3/client protein complex formation.

Structural Basis of Inhibition

The molecular mechanism was elucidated by an X-ray crystal structure of 14-3-3( in complex with

FOBISIN 101 (PDB ID: 3RDH) [3]. The structure revealed a unique, radiation-induced covalent inhibition
[2].

¢ Binding Site: The pyridoxal-phosphate moiety of FOBISIN 101 occupies the conserved
phosphopeptide-binding groove of 14-3-3C [2] [3].

e Covalent Linkage: During X-ray data collection, synchrotron radiation reduced the compound's
double bond, triggering the formation of a covalent bond between an exocyclic nitrogen atom on
FOBISIN 101 and the side chain of Lysine 120 (Lys120) within the binding groove [2]. This creates a
diazene adduct, leading to persistent inactivation of the protein [2].

¢ Key Interactions: The phosphate group of the inhibitor interacts with the side chains of Lys49 and
Asn173, while the pyridoxal ring makes van der Waals contact with 1le217 [2]. The covalent linkage to
Lys120, a critical residue in the ligand-binding network, displaces the phosphate group from the
canonical phosphoserine binding site, disrupting normal function [2].

Quantitative Biological Activity

The table below summarizes the key quantitative data that characterizes the inhibitory profile of FOBISIN
101.

) ICso | Effective
Assay Type Target / Interaction . Context | Notes
Concentration

Fluorescence 14-3-3y binding to pS259- Identified as a hit Initial screen of the

Polarization [2] Raf-1 peptide LOPAC library.

ELISA[1] [2] 14-3-3C binding to PRAS40 9.3 uM Half-maximal inhibitory
concentration.
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. ICso | Effective
Assay Type Target | Interaction . Context /| Notes
Concentration

ELISA[1] [2] 14-3-3y binding to PRAS40  16.4 uM Half-maximal inhibitory
concentration.

Functional Assay Stimulation of ExoS ADP- 6-19 uM Pan-inhibition across all

[1] [2] ribosyltransferase seven 14-3-3 isoforms.

Key Experimental Protocols

The comprehensive characterization of FOBISIN 101 involved several biochemical and structural biology

techniques.

1. Primary Screening Assay: A fluorescence polarization-based binding assay was used to
screen the LOPAC library. This assay measures the disruption of binding between a purified 14-3-3y
protein and a fluorescently labeled phosphopeptide derived from Raf-1 (pS259-Raf-1). Compounds
that caused a significant decrease in polarization were identified as potential inhibitors [2].

e 2. Secondary Validation - Pull-Down Assay: The ability of FOBISIN 101 to disrupt interactions with
full-length client proteins was validated using a GST fusion 14-3-3 affinity chromatography assay.
Cell lysates containing endogenous client proteins like Raf-1 and PRAS40 were incubated with GST-
14-3-3 beads in the presence of increasing concentrations of FOBISIN 101. The release of client
proteins from the beads was analyzed by immunoblotting, demonstrating a dose-dependent inhibition
[2].

¢ 3. Functional Cellular Assay: A functional consequence of inhibition was tested by examining the
activation of exoenzyme S (ExoS) ADP-ribosyltransferase. 14-3-3 proteins are known to stimulate
the enzymatic activity of ExoS. In this assay, the ability of various 14-3-3 isoforms to activate ExoS
was measured in the presence of FOBISIN 101, which effectively blocked this stimulation for all
isoforms [2].

e 4. Structural Biology - X-ray Crystallography: To determine the mechanism of inhibition, FOBISIN

101 was soaked into pre-formed crystals of 14-3-3¢. The X-ray diffraction data were collected

using a synchrotron radiation source. The solved structure (PDB: 3RDH) revealed the unexpected

covalent modification of Lys120 in the binding groove, providing a definitive structural basis for the

inhibitory action [2] [3].

Therapeutic Implications & Future Directions
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The discovery of FOBISIN 101's mechanism opens up novel therapeutic avenues, particularly in oncology

[4].

¢ A New Class of Inhibitors: FOBISIN 101-like molecules represent a unique class of 14-3-3 inhibitors
that act as phosphoSer/Thr-mimetics [2].

¢ Radiation-Triggered Prodrug Strategy: The unexpected X-ray-induced covalent modification
suggests that such compounds could be developed as prodrugs [2] [4]. In this strategy, the
compound would be administered and could be selectively activated by therapeutic radiation at the
tumor site, leading to irreversible inhibition of 14-3-3 and enhanced cancer cell death. This approach
could improve the selectivity and efficacy of cancer radiotherapy [4].

e Targeting Signaling Networks: Because 14-3-3 proteins sit at the nexus of multiple pro-survival
pathways (e.g., Raf, AKT/PRAS40), their inhibition can simultaneously disrupt several mechanisms
that cancer cells rely on, potentially overcoming the resistance common to single-target therapies [2]

[4].

Conclusion

FOBISIN 101 is a foundational chemical biology tool and a promising therapeutic lead. Its well-
characterized activity as a pan-14-3-3 inhibitor, unique covalent mechanism triggered by radiation, and
ability to disrupt critical protein-protein interactions make it a valuable molecule for further investigating 14-

3-3 biology and for developing novel, targeted anti-cancer strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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